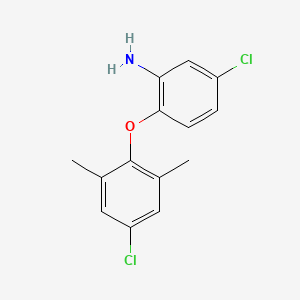
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is an organic compound with the molecular formula C14H13Cl2NO. It is a derivative of aniline, where the aniline ring is substituted with a chloro group and a phenoxy group that is further substituted with chloro and dimethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline typically involves the following steps:
Nitration: The starting material, 2,6-dimethylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group, forming 2,6-dimethylaniline.
Chlorination: The 2,6-dimethylaniline is chlorinated to introduce the chloro groups.
Coupling Reaction: Finally, the chlorinated 2,6-dimethylaniline is coupled with 5-chloro-2-nitrophenol to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality.
化学反応の分析
Types of Reactions
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
類似化合物との比較
Similar Compounds
5-Chloro-2,4-dimethoxyaniline: Another aniline derivative with similar substitution patterns.
2,6-Dichloroaniline: A simpler aniline derivative with two chloro groups.
4-Chloro-2,6-dimethylaniline: Similar structure but lacks the phenoxy group.
Uniqueness
5-Chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline is unique due to the presence of both chloro and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C14H13Cl2NO |
|---|---|
分子量 |
282.2 g/mol |
IUPAC名 |
5-chloro-2-(4-chloro-2,6-dimethylphenoxy)aniline |
InChI |
InChI=1S/C14H13Cl2NO/c1-8-5-11(16)6-9(2)14(8)18-13-4-3-10(15)7-12(13)17/h3-7H,17H2,1-2H3 |
InChIキー |
XFQMQHXBYPNFFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)Cl)N)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



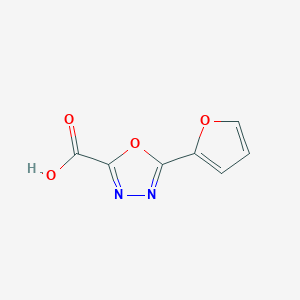
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13195938.png)

![2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile](/img/structure/B13195953.png)

![1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13195970.png)
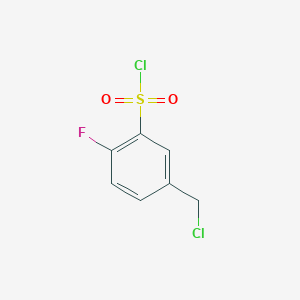
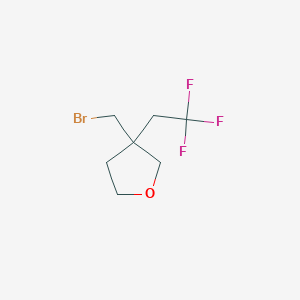
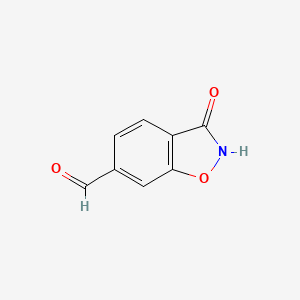


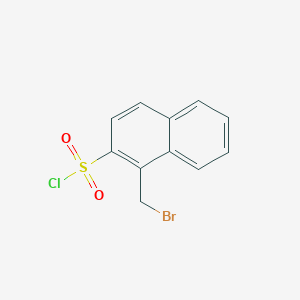
![4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13196013.png)
